2-(4-Chlorophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine
Description
2-(4-Chlorophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted at position 2 with a 4-chlorophenyl group and at position 4 with a 4-fluorobenzylthio moiety. The chlorine and fluorine substituents enhance lipophilicity and metabolic stability, which are critical for drug-like properties.
Properties
IUPAC Name |
2-(4-chlorophenyl)-4-[(4-fluorophenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3S/c20-15-5-3-14(4-6-15)17-11-18-19(22-9-10-24(18)23-17)25-12-13-1-7-16(21)8-2-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHLOHHFRQBXFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine typically involves the following steps:
Formation of the pyrazolopyrazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the 4-chlorophenyl group: This step may involve a substitution reaction using a chlorinated aromatic compound.
Attachment of the 4-fluorobenzylthio group: This can be done through a nucleophilic substitution reaction where a thiol group reacts with a fluorobenzyl halide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or hydrocarbons.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As a component in materials science for developing new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 2-(4-Chlorophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine and related pyrazolo[1,5-a]pyrazine derivatives:
Notes:
- Molecular weight for the target compound is calculated based on its formula (C₁₉H₁₂ClFN₃S).
- Substituent effects: The 4-fluorobenzylthio group in the target compound introduces electron-withdrawing fluorine, enhancing metabolic stability compared to non-fluorinated analogs like . Chloro vs. thioether substituents: Chlorine at position 4 (e.g., ) reduces steric hindrance but may decrease binding affinity compared to bulkier thioether groups (e.g., ).
Biological Activity
2-(4-Chlorophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrazine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. The unique structural attributes of this compound, including the presence of halogen substituents, may enhance its lipophilicity and biological activity.
Chemical Structure and Properties
The molecular formula for this compound is C19H13ClFN3S. The presence of chlorine and fluorine atoms is hypothesized to influence the compound's reactivity and binding affinity to biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H13ClFN3S |
| Molecular Weight | 369.8 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. Research indicates that this compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation. The halogen substituents are believed to enhance its binding affinity, potentially leading to improved therapeutic effects.
Anti-inflammatory Activity
Studies have shown that compounds within the pyrazolo[1,5-a]pyrazine class exhibit anti-inflammatory properties. The mechanism often involves modulation of inflammatory mediators such as cytokines and enzymes like cyclooxygenase (COX).
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. In vitro studies suggest that this compound can inhibit cell proliferation and induce apoptosis in cancer cells.
Case Studies
- In Vitro Studies on Cancer Cell Lines : Research conducted on human cancer cell lines (e.g., MCF-7 for breast cancer and K-562 for leukemia) demonstrated that the compound significantly reduced cell viability at certain concentrations. The IC50 values indicated a promising therapeutic index.
- Inflammatory Pathway Modulation : Another study focused on the compound's effect on inflammatory markers in cell cultures exposed to pro-inflammatory stimuli. Results showed a marked decrease in tumor necrosis factor-alpha (TNF-α) levels, suggesting effective anti-inflammatory action.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
